Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate
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Overview
Description
Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate is a chemical compound with a complex structure that includes a trifluoromethyl group, an amino group, and a methoxy group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The trifluoromethylation process is also crucial, which can be achieved through radical trifluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reagents, such as boron reagents for Suzuki-Miyaura coupling, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. It can activate substrates and stabilize transition states through hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(2-methoxy-5-(trifluoromethyl)phenyl)propanoate
- Methyl 3-amino-3-(3-(trifluoromethyl)pyridin-2-yl)propanoate
- Methyl 3-amino-3-(6-methoxy(3-pyridyl))propanoate
Uniqueness
Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .
Biological Activity
Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate, a compound characterized by its unique trifluoromethyl and methoxy substitutions, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
- Chemical Formula : C11H14F3NO2
- Molecular Weight : 249.23 g/mol
- CAS Number : 1270552-12-9
The compound features a central propanoate moiety with an amino group and a methoxy-substituted phenyl ring that carries a trifluoromethyl group, enhancing its lipophilicity and potential bioactivity.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies indicate that derivatives of similar structures have shown significant antiproliferative effects against various cancer cell lines. For instance, compounds with trifluoromethyl substitutions often display enhanced activity against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells.
- Antidiabetic Effects : Research on related compounds suggests potential for antidiabetic activity, possibly through modulation of glucose metabolism or insulin sensitivity.
- Antioxidant Activity : The presence of methoxy and trifluoromethyl groups may contribute to antioxidant properties, reducing oxidative stress in cellular models.
Anticancer Activity
A study evaluating the antiproliferative effects of various derivatives showed that compounds structurally related to this compound demonstrated IC50 values ranging from 5.1 to 22.08 µM against HepG2 and MCF-7 cell lines. Notably, one derivative exhibited an IC50 of 5.10 ± 0.40 µM against MCF-7 cells, outperforming standard chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HepG2 | 6.19 ± 0.50 | |
Compound B | MCF-7 | 5.10 ± 0.40 | |
Doxorubicin | MCF-7 | 7.26 ± 0.30 |
Antidiabetic Activity
In vitro studies on similar compounds have indicated potential mechanisms for antidiabetic effects, such as enhancing glucose uptake in muscle cells and inhibiting α-glucosidase activity, which could lead to reduced postprandial blood glucose levels .
Antioxidant Activity
The antioxidant capacity of this compound has been investigated using DPPH assays, where it exhibited significant free radical scavenging activity comparable to known antioxidants .
Mechanistic Insights
The biological activities of this compound can be attributed to:
- Structural Modifications : The trifluoromethyl group enhances metabolic stability and bioavailability.
- Receptor Interaction : Potential interactions with various biological receptors involved in cancer proliferation and metabolic regulation.
- Cell Signaling Pathways : Induction of apoptosis in cancer cells via caspase pathways has been observed in related studies.
Properties
Molecular Formula |
C12H14F3NO3 |
---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
methyl 2-amino-3-[3-methoxy-5-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H14F3NO3/c1-18-9-4-7(5-10(16)11(17)19-2)3-8(6-9)12(13,14)15/h3-4,6,10H,5,16H2,1-2H3 |
InChI Key |
QPUMJPKMXRFKJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)OC)N |
Origin of Product |
United States |
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